MHY1485: A Technical Guide to its Role as an Activator of mTORC1 and mTORC2
MHY1485: A Technical Guide to its Role as an Activator of mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of MHY1485, focusing on its mechanism of action as an activator of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This document synthesizes available quantitative data, details experimental protocols for its use, and visualizes the complex signaling pathways involved.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. These complexes play central roles in integrating environmental cues, such as nutrients and growth factors, to control cellular processes. While mTOR inhibitors have been extensively studied and utilized therapeutically, mTOR activators like MHY1485 offer unique tools for investigating mTOR signaling and may have therapeutic applications in conditions requiring enhanced cellular growth and metabolism. MHY1485 has also been shown to inhibit autophagy through its activation of mTOR.[1][2][3][4][5]
Mechanism of Action: mTORC1 and mTORC2 Activation
MHY1485 activates mTOR, leading to the phosphorylation of downstream targets of both mTORC1 and mTORC2. However, the activation of mTORC2 appears to be cell-type specific.[6][7] The proposed mechanism involves MHY1485 binding to mTOR, possibly at a site distinct from the ATP-binding pocket, or through the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can lead to the phosphorylation of mTOR at Ser2448.[8]
mTORC1 Activation
MHY1485 robustly activates mTORC1, as evidenced by the increased phosphorylation of its canonical downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][9][10] This activation is dose-dependent and has been observed in a variety of cell lines.
mTORC2 Activation
Evidence suggests that MHY1485 can also activate mTORC2, leading to the phosphorylation of Akt at Serine 473 (Ser473).[7] However, some studies have shown that in certain cellular contexts, such as in osteoblasts, the effects of MHY1485 are primarily mediated by mTORC1, with no significant contribution from mTORC2.[6] This suggests that the activation of mTORC2 by MHY1485 may be indirect or dependent on other cellular factors.
Quantitative Data
| Cell Line | Concentration Range | Observed Effect | Reference |
| Ac2F (rat hepatocytes) | 0.5 - 2 µM | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [1] |
| Human Ovarian Tissue | 1 - 10 µM | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [9] |
| CT26 and LLC (murine tumor cells) | 10 µM | Significant increase in p-mTOR, p-S6, and p-Akt levels when combined with radiation. | [7] |
| HCC (hepatocellular carcinoma) cells | 10 µM | Upregulation of p-mTOR expression. | [4] |
| MC3T3-E1 (osteoblastic cells) | Not specified | Amelioration of dexamethasone-induced cell death. | [6] |
Experimental Protocols
Cell Culture and Treatment
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Cell Lines: MHY1485 has been used in a variety of cell lines including Ac2F, CT26, LLC, HCC, and MC3T3-E1.[1][4][6][7]
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Reconstitution and Storage: MHY1485 is typically dissolved in DMSO to create a stock solution. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.86 mL of DMSO.[3] Stock solutions should be stored at -20°C for up to 3 months.[3]
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Working Concentration: The working concentration of MHY1485 typically ranges from 1 µM to 10 µM, depending on the cell line and the desired effect.[1][7][9]
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Treatment Duration: Incubation times can vary from 1 hour to several days.[1][9]
Western Blot Analysis of mTOR Pathway Activation
This protocol is a synthesis of methodologies reported in the literature.[1][5]
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Cell Lysis: After treatment with MHY1485, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE (10-12% gels) and transferred to a PVDF membrane.
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Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting key proteins in the mTOR pathway. Recommended antibodies include:
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p-mTOR (Ser2448)
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mTOR (total)
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p-S6K1 (Thr389)
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S6K1 (total)
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p-4E-BP1 (Thr37/46)
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4E-BP1 (total)
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p-Akt (Ser473)
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Akt (total)
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β-actin (as a loading control)
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Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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Quantification: Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.
Visualizations
MHY1485 Signaling Pathway
Caption: MHY1485 activates mTORC1 and, in a cell-type specific manner, mTORC2.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for analyzing mTOR pathway activation by MHY1485 using Western blotting.
Conclusion
MHY1485 serves as a valuable research tool for the investigation of mTOR signaling. Its ability to activate both mTORC1 and, in some contexts, mTORC2, allows for the dissection of the downstream consequences of mTOR activation. While its precise potency in terms of EC50 or AC50 values remains to be fully characterized, the existing body of literature provides a solid foundation for its use in a variety of experimental settings. Further research is warranted to elucidate the full spectrum of its cellular effects and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. 5.00554, mTOR Activator, MHY1485, 97 (HPLC), solid [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MHY1485 activates mTOR and protects osteoblasts from dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MHY1485 enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
